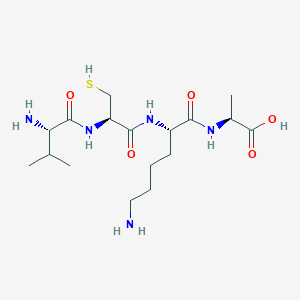

L-Valyl-L-cysteinyl-L-lysyl-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Valyl-L-cysteinyl-L-lysyl-L-alanine is a tetrapeptide composed of the amino acids valine, cysteine, lysine, and alanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von L-Valyl-L-cysteinyl-L-lysyl-L-alanin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird unter Verwendung von Reagenzien wie Carbodiimiden an die Kette gekoppelt.

Entschützung: Schutzgruppen werden entfernt, um reaktive Stellen für den nächsten Kupplungsschritt freizulegen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden erfolgt häufig unter Verwendung automatisierter Synthesizer, um den SPPS-Prozess zu skalieren. Diese Maschinen können mehrere Reaktionen gleichzeitig bewältigen, was die Effizienz und Ausbeute erhöht.

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Valyl-L-cysteinyl-L-lysyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann unter oxidativen Bedingungen Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminogruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: N-Hydroxysuccinimid (NHS)-Ester für die Aminosäure-Kopplung.

Hauptprodukte

Oxidation: Bildung von Disulfid-verknüpften Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Modifizierte Peptide mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-cysteinyl-L-lysyl-L-alanin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptid-Wechselwirkungen und -Stabilität.

Biologie: Untersucht wegen seiner Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalisierungswegen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner bioaktiven Eigenschaften.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und Sensoren.

Wirkmechanismus

Der Wirkmechanismus von L-Valyl-L-cysteinyl-L-lysyl-L-alanin umfasst die Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Cysteinrest kann Disulfidbrücken bilden, die die Konformation und Aktivität des Peptids beeinflussen. Die positive Ladung des Lysinrests kann die Bindung an negativ geladene Biomoleküle erleichtern und so zelluläre Signalwege beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with various functional groups.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-cysteinyl-L-lysyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide interactions and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Valyl-L-cysteinyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine residue’s positive charge can facilitate binding to negatively charged biomolecules, affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-valin: Ein weiteres Dipeptid mit einer anderen Aminosäuresequenz und Eigenschaften.

L-Valyl-L-serin: Ähnlich in der Struktur, aber mit Serin anstelle von Cystein, was seine Reaktivität und Anwendungen beeinflusst.

Einzigartigkeit

Die einzigartige Kombination von Aminosäuren in L-Valyl-L-cysteinyl-L-lysyl-L-alanin sorgt für eine besondere chemische Reaktivität und biologische Aktivität, was es für bestimmte Forschungs- und Industrieawendungen wertvoll macht.

Eigenschaften

CAS-Nummer |

798541-21-6 |

|---|---|

Molekularformel |

C17H33N5O5S |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H33N5O5S/c1-9(2)13(19)16(25)22-12(8-28)15(24)21-11(6-4-5-7-18)14(23)20-10(3)17(26)27/h9-13,28H,4-8,18-19H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t10-,11-,12-,13-/m0/s1 |

InChI-Schlüssel |

PXWXDIMHSOEDLH-CYDGBPFRSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)

![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)

![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)

![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)

![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)